molecular formula C17H23ClN2O4S2 B5007373 4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine

4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine

Cat. No. B5007373
M. Wt: 419.0 g/mol
InChI Key: FMUVNYDTNRKPLB-UHFFFAOYSA-N
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Description

The compound “4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine” is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common structure in many pharmaceutical drugs. The molecule also contains a sulfonyl group (-SO2-), which is often found in antibiotics and other drugs. The presence of these functional groups suggests that this compound may have biological activity, although specific details would require further study .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the piperidine ring could be formed through a cyclization reaction, while the sulfonyl group could be introduced through a sulfonation reaction. The exact synthesis route would depend on the desired final product and the starting materials available .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, while the thiomorpholine ring is a six-membered ring with one sulfur and one nitrogen atom. The compound also contains a benzoyl group attached to the thiomorpholine ring, and a methylsulfonyl group attached to the piperidine ring via an ether linkage .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the piperidine ring could undergo reactions typical of amines, such as acylation or alkylation. The sulfonyl group could potentially undergo reactions with nucleophiles, leading to the replacement of the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all influence its properties. For example, the presence of the sulfonyl group could make the compound more polar, potentially affecting its solubility in different solvents .

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. This could involve developing new synthetic routes, studying its behavior under different conditions, or testing its activity against different biological targets .

properties

IUPAC Name

[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S2/c1-26(22,23)20-6-4-14(5-7-20)24-16-3-2-13(12-15(16)18)17(21)19-8-10-25-11-9-19/h2-3,12,14H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUVNYDTNRKPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N3CCSCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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